REACTION_CXSMILES
|
OP(OP(O)O)O.C(C1C=C(C(C)(C)C)C=CC=1C(C1C=CC(C(C)(C)C)=CC=1C(C)(C)C)(C(CO)(CO)CO)[OH:23])(C)(C)C.P(O)(O)O.[C:49]([C:53]1[CH:58]=[C:57]([C:59]([CH3:62])([CH3:61])[CH3:60])[CH:56]=[C:55]([C:63]([CH3:66])([CH3:65])[CH3:64])[C:54]=1C(O)C(CCCC)(CC)CO)([CH3:52])([CH3:51])[CH3:50].OP(OP(O)O)O.C(C(CCCCCCCCCCCCCCCCCC)(C(CO)(CO)CO)O)CCCCCCCCCCCCCCCCC.C(C1C=CC=CC=1OP(OC1C=CC=CC=1CCCCCCCCC)OC1C=CC=CC=1CCCCCCCCC)CCCCCCCC>>[C:63]([C:55]1[CH:56]=[C:57]([C:59]([CH3:62])([CH3:60])[CH3:61])[CH:58]=[C:53]([C:49]([CH3:52])([CH3:51])[CH3:50])[C:54]=1[OH:23])([CH3:66])([CH3:64])[CH3:65] |f:0.1,2.3,4.5|
|
Name
|
Phosphites
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tris-(2,4-di-t-butylphenyl)phosphite,tetrakis(2,4-di-tert-butylphenyl)[1,1-biphenyl]-4,4′-diylbisphosphonite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
bis(2,4-di-t-butylphenyl) pentaerythritol diphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(O)OP(O)O.C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)C(O)(C(CO)(CO)CO)C1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C
|
Name
|
bis(2,4-di-t-cumylphenyl) pentaerythritol diphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrakis(2,4-di-t-butylphenyl) 4,4′-biphenylene diphosphonite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2,4,6 tri-t-butylphenyl 2 butyl 2 ethyl 1,3 propane diol phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)O.C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)C(C(CO)(CC)CCCC)O
|
Name
|
distearyl pentaerythritol diphosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OP(O)OP(O)O.C(CCCCCCCCCCCCCCCCC)C(O)(C(CO)(CO)CO)CCCCCCCCCCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCC)C1=C(C=CC=C1)OP(OC1=C(C=CC=C1)CCCCCCCCC)OC1=C(C=CC=C1)CCCCCCCCC
|
Name
|
trilauryl trithio phosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |